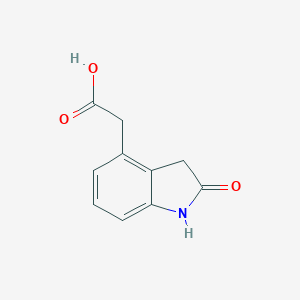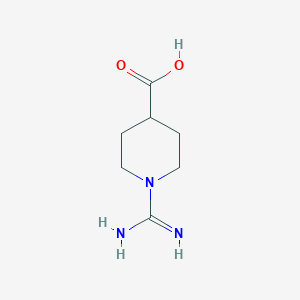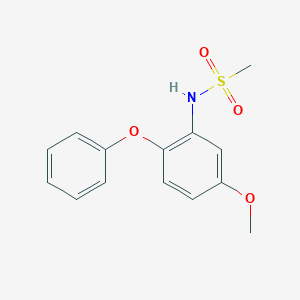
N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide
Übersicht
Beschreibung
“N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide” is a chemical compound with the molecular formula C14H15NO4S . It has a molecular weight of 293.34 g/mol . The compound is white to yellow to brown in color and comes in the form of powder or crystals .
Molecular Structure Analysis
The molecular structure of “N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide” consists of a methanesulfonamide group attached to a phenyl ring, which is further connected to another phenyl ring through an ether linkage . The second phenyl ring has a methoxy group attached to it .Physical And Chemical Properties Analysis
“N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide” has a molecular weight of 293.34 g/mol . It has a XLogP3 value of 2.7, indicating its lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . It has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 293.07217913 g/mol . The topological polar surface area is 73 Ų . The compound has a heavy atom count of 20 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide and its derivatives are synthesized using various methods. For instance, the synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl) methanesulfonamide via Sonogashira cross-coupling is a notable example, highlighting the compound's relevance in synthetic chemistry (Durgadas, Mukkanti, & Pal, 2012).
Analytical Methods
- The compound and its derivatives have been subject to various analytical studies. For instance, differential pulse polarography and voltammetric studies have been conducted on Nimesulide, a derivative of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide, showcasing its electrochemical properties (Álvarez-Lueje, Vásquez, Núñez-Vergara, & Squella, 1997).
Structural Analysis
- X-ray powder diffraction and DFT optimized molecular geometries have been utilized to study the structure of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide derivatives. Such analyses contribute to our understanding of molecular interactions and properties (Dey et al., 2015).
Quantum-Chemical Calculations
- Theoretical calculations have been applied to derivatives of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide to predict their optimized state and free energy, offering insights into the molecular orbitals involved in spectrum formation (Xue, Shahab, Zhenyu, & Padabed, 2022).
Synthesis of Derivatives
- Research has been conducted on the synthesis of various derivatives, such as N-[4-(2,5-dioxo-pyrrolidin-1-yl)-2-phenoxyphenyl] methanesulfonamide, which have been analyzed through Hirshfeld surfaces and fingerprint plots. This research contributes to the development of new compounds with potential pharmaceutical applications (Dey, Chatterjee, Bhattacharya, Pal, & Mukherjee, 2016).
Safety And Hazards
The compound should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-18-12-8-9-14(13(10-12)15-20(2,16)17)19-11-6-4-3-5-7-11/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQJXMJGWKDFTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2=CC=CC=C2)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445180 | |
| Record name | N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide | |
CAS RN |
123664-84-6 | |
| Record name | N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

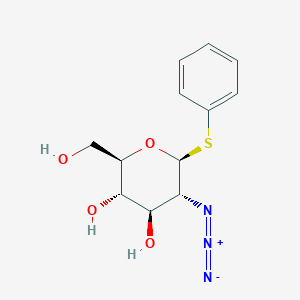
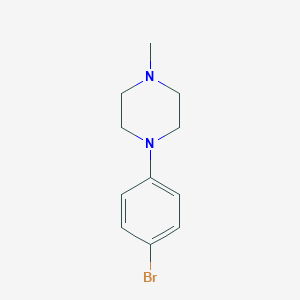
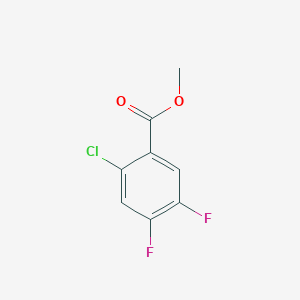
![Spiro[cyclopentane-1,3-[3H]pyrrolo[1,2-c]imidazol]-1(2H)-one, tetrahydro-(9CI)](/img/structure/B177956.png)
![Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B177958.png)
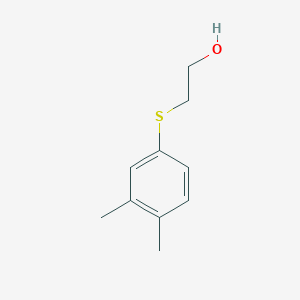
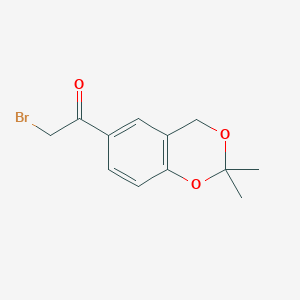
![2,8-Diazaspiro[4.5]decane](/img/structure/B177964.png)
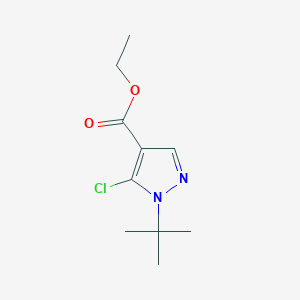
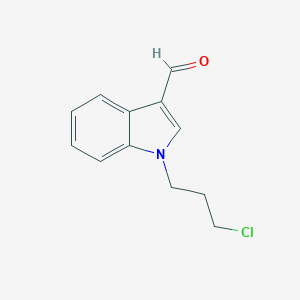
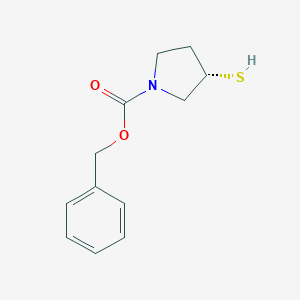
![Acetic acid, [(1-methylethyl)thio][[(phenylmethoxy)carbonyl]amino]-](/img/structure/B177980.png)
